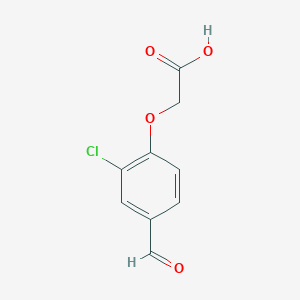

(2-Chloro-4-formylphenoxy)acetic acid

Description

BenchChem offers high-quality (2-Chloro-4-formylphenoxy)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Chloro-4-formylphenoxy)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloro-4-formylphenoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO4/c10-7-3-6(4-11)1-2-8(7)14-5-9(12)13/h1-4H,5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRHXJZFYAKPTSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)Cl)OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90358269 | |

| Record name | (2-chloro-4-formylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52268-20-9 | |

| Record name | (2-chloro-4-formylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-chloro-4-formylphenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

pKa values of (2-Chloro-4-formylphenoxy)acetic acid

An In-depth Technical Guide to the Physicochemical Properties of (2-Chloro-4-formylphenoxy)acetic acid: Focus on pKa Determination and Influencing Factors

Authored by: A Senior Application Scientist

Abstract

(2-Chloro-4-formylphenoxy)acetic acid is a multifaceted organic compound with potential applications in pharmaceutical and agrochemical research. A thorough understanding of its physicochemical properties, particularly its acid dissociation constant (pKa), is paramount for predicting its behavior in biological and chemical systems. This guide provides a comprehensive overview of the theoretical underpinnings of the pKa of (2-Chloro-4-formylphenoxy)acetic acid, detailed experimental protocols for its empirical determination, and an analysis of the structural elements that govern its acidity. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Introduction: The Significance of pKa in Molecular Science

The acid dissociation constant (pKa) is a critical parameter that quantifies the strength of an acid in a solution.[1] It fundamentally influences a molecule's ionization state at a given pH, which in turn dictates its solubility, lipophilicity, membrane permeability, and binding interactions with biological targets. For a compound like (2-Chloro-4-formylphenoxy)acetic acid, which possesses a carboxylic acid moiety, the pKa value is a key determinant of its pharmacokinetic and pharmacodynamic profile.

This guide will delve into the specific structural attributes of (2-Chloro-4-formylphenoxy)acetic acid and their anticipated impact on its acidity. Furthermore, it will provide detailed, field-proven methodologies for the experimental determination of its pKa, ensuring accuracy and reproducibility in a laboratory setting.

Theoretical Framework: Predicting the Acidity of (2-Chloro-4-formylphenoxy)acetic acid

The acidity of (2-Chloro-4-formylphenoxy)acetic acid is primarily attributed to the carboxylic acid group (-COOH). The pKa of this group is influenced by the electronic effects of the substituents on the phenoxy ring. In this molecule, we have two key substituents to consider: a chloro group at the 2-position and a formyl group at the 4-position.

-

Inductive Effects : The chloro and formyl groups are both electron-withdrawing groups.[2] Through the inductive effect, they pull electron density away from the aromatic ring and, subsequently, from the carboxylic acid group. This stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the carboxylic acid (i.e., lowering its pKa).[2]

-

Resonance Effects : The formyl group (-CHO) is a deactivating group that withdraws electrons from the aromatic ring via resonance. This delocalization of electron density further stabilizes the phenoxy ring and, by extension, the carboxylate anion. The chloro group also has a weak deactivating resonance effect. These resonance effects, in conjunction with the inductive effects, are expected to make (2-Chloro-4-formylphenoxy)acetic acid a stronger acid than unsubstituted phenoxyacetic acid.

Based on these substituent effects, it is reasonable to predict that the pKa of (2-Chloro-4-formylphenoxy)acetic acid will be lower than that of phenoxyacetic acid itself. For context, the pKa of the related compound, (4-formylphenoxy)acetic acid, has a predicted pKa of approximately 3.04.[3] The addition of an electron-withdrawing chloro group at the 2-position would likely lower this value further.

Experimental Determination of pKa

Accurate determination of the pKa value requires precise experimental techniques. The two most common and reliable methods for determining the pKa of carboxylic acids are potentiometric titration and UV-Vis spectrophotometry.[4]

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[4][5] It involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the analyte (the weak acid, in this case, (2-Chloro-4-formylphenoxy)acetic acid) while monitoring the pH of the solution with a calibrated pH meter.[6]

3.1.1. Experimental Protocol for Potentiometric Titration

Materials and Reagents:

-

(2-Chloro-4-formylphenoxy)acetic acid

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Potassium Chloride (KCl) for maintaining ionic strength

-

Deionized water (carbonate-free)

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette (10 mL or 25 mL)

-

Beaker (100 mL)

Step-by-Step Procedure:

-

Preparation of the Analyte Solution: Accurately weigh a sample of (2-Chloro-4-formylphenoxy)acetic acid and dissolve it in a known volume of deionized water to achieve a concentration of approximately 1-10 mM.[6] A co-solvent such as methanol may be used if the compound has low aqueous solubility, but it's important to note that this will yield an apparent pKa (pKa') specific to that solvent system.[5]

-

Ionic Strength Adjustment: Add a sufficient amount of KCl to the analyte solution to maintain a constant ionic strength (e.g., 0.15 M).[6]

-

Initial pH Adjustment: If necessary, add a small amount of 0.1 M HCl to the solution to ensure the starting pH is low enough for the carboxylic acid to be fully protonated.

-

Titration: Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode. Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution from the burette.

-

Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize before proceeding. Continue the titration well past the equivalence point.

-

Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The pKa is the pH at the half-equivalence point, which is the point on the curve where half of the acid has been neutralized.[7] This can be determined from the inflection point of the titration curve.[7]

3.1.2. Self-Validating System for Potentiometric Titration

To ensure the trustworthiness of the results, the following checks should be implemented:

-

Calibration: The pH meter must be calibrated with at least three standard buffer solutions (e.g., pH 4, 7, and 10) before the experiment.[6]

-

Blank Titration: Perform a blank titration with the same solvent system (water and any co-solvent) to account for any acidic or basic impurities.

-

Reproducibility: Repeat the titration at least three times to ensure the results are reproducible.

3.1.3. Visualization of the Potentiometric Titration Workflow

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is another powerful technique for pKa determination, particularly for compounds that possess a chromophore close to the ionizable group and exhibit a change in their UV-Vis spectrum upon ionization.[8] This method is more sensitive than potentiometric titration and requires a smaller amount of the sample.[5]

3.2.1. Experimental Protocol for UV-Vis Spectrophotometry

Materials and Reagents:

-

(2-Chloro-4-formylphenoxy)acetic acid

-

A series of buffer solutions with known pH values spanning the expected pKa range (e.g., from pH 2 to pH 12).

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Step-by-Step Procedure:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of (2-Chloro-4-formylphenoxy)acetic acid in a suitable solvent (e.g., methanol or DMSO).

-

Preparation of Sample Solutions: Prepare a series of sample solutions by diluting the stock solution into the different buffer solutions to a final concentration that gives a measurable absorbance (typically in the micromolar range).

-

Spectral Acquisition: Record the UV-Vis spectrum (e.g., from 200 to 400 nm) for each sample solution.[8]

-

Data Analysis:

-

Identify the wavelength(s) at which the absorbance changes significantly with pH.

-

Plot the absorbance at a selected wavelength against the pH of the buffer solutions. This will generate a sigmoidal curve.

-

The pKa is the pH at the inflection point of this curve.[9]

-

Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data: pKa = pH - log[(A - A_HA) / (A_A- - A)], where A is the absorbance at a given pH, A_HA is the absorbance of the fully protonated species, and A_A- is the absorbance of the fully deprotonated species.[10]

-

3.2.2. Self-Validating System for UV-Vis Spectrophotometry

-

Purity of the Compound: Ensure the purity of the (2-Chloro-4-formylphenoxy)acetic acid sample, as impurities that absorb in the same UV range can interfere with the measurements.[5]

-

Buffer Effects: Confirm that the buffer components do not interact with the analyte or absorb significantly at the analytical wavelength.

-

Multi-Wavelength Analysis: For more robust results, analyze the data at multiple wavelengths where significant spectral changes occur.[5]

3.2.3. Visualization of the UV-Vis Spectrophotometry Workflow

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Data Presentation

The experimentally determined pKa values for (2-Chloro-4-formylphenoxy)acetic acid should be summarized in a clear and concise table for easy comparison and interpretation.

| Experimental Method | Replicate 1 | Replicate 2 | Replicate 3 | Mean pKa | Standard Deviation |

| Potentiometric Titration | Value | Value | Value | Value | Value |

| UV-Vis Spectrophotometry | Value | Value | Value | Value | Value |

Conclusion

References

- Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide.

- American Chemical Society. (2020, June 19). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water.

- National Center for Biotechnology Information. (n.d.). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates.

- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration.

- National Center for Biotechnology Information. (n.d.). Development of Methods for the Determination of pKa Values.

- Tripod. (n.d.). pKa of a dye: UV-VIS Spectroscopy.

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- Asian Publication Corporation. (n.d.). Potentiometric and Conductometric Measurements of Dicarboxylic Acids in Non-Aqueous Solvents.

- The Royal Society of Chemistry. (n.d.). Contents.

- SciSpace. (n.d.). Absolute pKa determinations for substituted phenols.

- Scribd. (n.d.). Acidity Factors: pKa and Substituent Effects.

- ResearchGate. (2020, April 29). (PDF) Substituent effects on the physical properties and pKa of phenol.

- National Center for Biotechnology Information. (n.d.). Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model.

- University of the West Indies at Mona. (n.d.). Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid.

- Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity.

- University of Louisiana at Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa.

- PubMed. (2006, September 1). Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents.

- The University of Liverpool Repository. (2021, June 13). pKa Determination in non-Aqueous Solvents and.

- Eureka | Patsnap. (2021, December 21). Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone.

- BLDpharm. (n.d.). 52268-20-9|2-(2-Chloro-4-formylphenoxy)acetic acid.

- PubChemLite. (n.d.). 2-(2-chloro-4-formylphenoxy)acetic acid (C9H7ClO4).

- National Institutes of Health. (n.d.). Acetic acid, 2-(4-formylphenoxy)- | C9H8O4 | CID 89177 - PubChem.

- ChemicalBook. (2026, January 13). 4-Formylphenoxyacetic acid | 22042-71-3.

- US EPA. (2023, November 1). Acetic acid, 2-(4-formylphenoxy)- - Substance Details - SRS.

Sources

- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 4-Formylphenoxyacetic acid | 22042-71-3 [chemicalbook.com]

- 4. mt.com [mt.com]

- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. web.williams.edu [web.williams.edu]

- 8. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ishigirl.tripod.com [ishigirl.tripod.com]

- 10. ulm.edu [ulm.edu]

Thermophysical Profiling of (2-Chloro-4-formylphenoxy)acetic acid: Melting Point, Boiling Point, and Methodological Validation

Introduction to the Molecular Architecture

(2-Chloro-4-formylphenoxy)acetic acid (CAS: 52268-20-9) is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including tricyclic piperidine derivatives targeting neurological disorders [1]. For drug development professionals and formulation scientists, understanding the precise thermophysical properties of this intermediate is not merely a matter of characterization—it is a fundamental requirement for designing scalable, safe, and efficient downstream purification and reaction workflows.

This whitepaper provides an in-depth analysis of the melting and boiling points of (2-Chloro-4-formylphenoxy)acetic acid, explaining the molecular causality behind these metrics and detailing self-validating experimental protocols for their verification.

Quantitative Thermophysical Profile

The following table summarizes the key physical properties of the compound, synthesized from authoritative chemical databases and predictive models [2] [3].

| Property | Value | Method / Source |

| CAS Number | 52268-20-9 | Standard Identifier |

| Molecular Formula | C₉H₇ClO₄ | Structural Calculation |

| Molecular Weight | 214.60 g/mol | Structural Calculation |

| Melting Point | >140.0 °C | Experimental /1 [3] |

| Boiling Point | 395.7 °C to 457.0 ± 45.0 °C (at 760 mmHg) | Calculated / [2], 1 [3] |

| Density | 1.448 g/cm³ | Calculated / [2] |

Mechanistic Causality of Thermophysical Properties

To optimize synthetic workflows, chemists must understand why this compound exhibits a relatively high melting point and an exceptionally high boiling point. The answers lie in its intermolecular forces (IMFs) and structural geometry.

The Causality of the High Melting Point (>140 °C)

The solid-state stability of (2-Chloro-4-formylphenoxy)acetic acid is governed by three distinct structural features:

-

Carboxylic Acid Dimerization: The terminal acetic acid moiety acts as both a strong hydrogen bond donor and acceptor. In the crystal lattice, these molecules form highly stable, eight-membered cyclic dimers via intermolecular hydrogen bonding. Breaking these dimers requires significant thermal energy.

-

Aromatic

Stacking: The planar phenoxy ring allows the molecules to pack tightly in the crystal lattice, maximizing van der Waals contact area. -

Dipole-Dipole Interactions: The highly electronegative oxygen in the formyl (-CHO) group and the electron-withdrawing chloro (-Cl) substituent create strong permanent dipoles across the molecule, further locking the lattice in place.

The Causality of the Extreme Boiling Point (~395–457 °C)

While hydrogen bonding dictates the melting point, the boiling point is heavily influenced by the energy required to completely separate molecules in the liquid phase into a gas.

-

Polarizability of Chlorine: The heavy chlorine atom possesses a large electron cloud that is highly polarizable. This drastically increases the London dispersion forces in the liquid state.

-

Thermal Degradation vs. Boiling: In practical laboratory settings, a boiling point approaching 400 °C means the compound will likely undergo thermal decomposition (e.g., decarboxylation of the acetic acid group) before it ever reaches a true vapor phase at standard atmospheric pressure (760 mmHg).

Self-Validating Experimental Protocols

Relying on calculated values for extreme thermophysical properties introduces risk into process chemistry. The following protocols are designed as self-validating systems , meaning the analytical instrument proves its own accuracy immediately prior to sample measurement.

Protocol A: Melting Point Determination via Differential Scanning Calorimetry (DSC)

-

Self-Validation Mechanism: Before the sample run, the DSC automatically executes a micro-melt of a certified Indium standard (

= 156.6 °C). If the onset temperature deviates by > ±0.1 °C, the system locks and requires recalibration. Because Indium's melting point is close to the expected >140 °C range of our compound, this ensures absolute baseline trustworthiness.

Step-by-Step Workflow:

-

Preparation: Weigh 2.0 to 5.0 mg of (2-Chloro-4-formylphenoxy)acetic acid into a standard aluminum DSC pan. Crimp the lid to ensure optimal thermal contact.

-

Purge: Place the pan in the DSC cell under a continuous dry nitrogen purge (50 mL/min) to prevent oxidative degradation during heating.

-

Method Execution: Equilibrate the sample at 25 °C for 2 minutes. Initiate a linear heating ramp of 10 °C/min up to 200 °C.

-

Data Analysis: Identify the first major endothermic peak. The extrapolated onset temperature of this peak represents the true thermodynamic melting point.

Protocol B: Boiling Point / Decomposition Profiling via Thermogravimetric Analysis (TGA)

-

Causality for Method Choice: Because the theoretical boiling point (395.7 °C) is dangerously close to the compound's decomposition threshold, traditional ebulliometry will fail. TGA must be used to differentiate between evaporation and thermal cracking.

-

Self-Validation Mechanism: The thermobalance is validated using a Curie point reference standard (e.g., Nickel,

= 353 °C) under a magnetic field. The apparent weight loss at the exact Curie point verifies the thermocouple's accuracy in the high-temperature regime.

Step-by-Step Workflow:

-

Preparation: Load 10.0 mg of the sample into a pre-tared platinum crucible.

-

Method Execution: Ramp the temperature at 20 °C/min from ambient to 600 °C under an inert argon atmosphere.

-

Data Analysis: Monitor the first derivative of the weight loss curve (DTG). A sharp, single-step weight loss without residual char indicates boiling/evaporation. Multiple weight loss steps or significant carbonaceous residue indicate that the "boiling point" is actually a thermal decomposition event.

Impact on Drug Development Workflows

The thermophysical profile of (2-Chloro-4-formylphenoxy)acetic acid directly dictates how process chemists must handle it during API synthesis.

Because the boiling point is excessively high, distillation is strictly precluded as a purification method due to the risk of thermal degradation. Consequently, process engineers must leverage the compound's high melting point (>140 °C). High-melting compounds typically form highly ordered, stable crystals, making recrystallization (e.g., from ethanol/water or ethyl acetate/heptane systems) the most scalable and scientifically sound purification strategy.

Figure 1: Thermophysical property validation and its impact on the downstream synthetic workflow.

References

- Google Patents. "WO2016177690A1 - Tricyclic piperidine compounds." Google Patents.

- BOC Sciences. "CAS 52268-20-9 (CHEMBRDG-BB 4008742) Properties." BOC Sciences.

- Delta-f. "分析科学-德尔塔(Delta) - 专注化学试剂、生物试剂、分析试剂等研发." Delta-f.

Sources

Strategic Procurement & Technical Profile: (2-Chloro-4-formylphenoxy)acetic Acid

Topic: Strategic Procurement & Technical Profile of (2-Chloro-4-formylphenoxy)acetic Acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Procurement Specialists

Executive Summary

(2-Chloro-4-formylphenoxy)acetic acid (CAS: 52268-20-9) is a specialized halogenated building block critical to the synthesis of phenoxyacetic acid derivatives. Structurally analogous to the loop diuretic ethacrynic acid , it serves as a pivotal scaffold in the development of diuretic agents, antimicrobial Schiff bases, and photoredox substrates.

This guide provides a technical procurement strategy, establishing the chemical’s identity, validating its purity, and mapping its supply chain. It moves beyond simple catalog listing to offer a decision-making framework for researchers requiring high-fidelity intermediates.

Chemical Identity & Technical Specifications

Before procurement, the identity of the compound must be rigorously defined to avoid isomer confusion—specifically distinguishing it from its isomer, (4-chloro-2-formylphenoxy)acetic acid.

Core Data Profile

| Parameter | Specification |

| Chemical Name | (2-Chloro-4-formylphenoxy)acetic acid |

| CAS Number | 52268-20-9 |

| Molecular Formula | C₉H₇ClO₄ |

| Molecular Weight | 214.60 g/mol |

| MDL Number | MFCD03030919 |

| Structural Key | 2-Chloro substituent (ortho to ether), 4-Formyl substituent (para to ether). |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water (acidic pH). |

Critical Isomer Distinction

Warning: Vendors often list "Chloroformylphenoxyacetic acid" ambiguously. You must verify the substitution pattern:

-

Target (CAS 52268-20-9): Cl at position 2, CHO at position 4. Derived from 3-chloro-4-hydroxybenzaldehyde.

-

Common Isomer (CAS 14440-47-2): Cl at position 4, CHO at position 2. Derived from 5-chloro-2-hydroxybenzaldehyde.

Market Analysis: Suppliers & Pricing

The market for this compound is tiered between "Catalog Stock" (Research Scale) and "Custom Synthesis" (Bulk Scale).

Supplier Landscape

| Tier | Supplier Type | Representative Vendors | Typical Lead Time |

| Tier 1 | Global Catalogs | BLDpharm, Sigma-Aldrich (Rare Chemical Library) | 1–2 Weeks |

| Tier 2 | Regional Distributors | Fluorochem (UK/EU), Ambeed (US) | 3–5 Days |

| Tier 3 | Bulk/Custom | MolCore, ChemShuttle | 4–6 Weeks |

Price Benchmarking (Q1 2026 Estimates)

Pricing is volatile and volume-dependent. The following are estimated benchmarks for budgeting.

| Quantity | Price Range (USD) | Unit Cost ($/g) | Procurement Strategy |

| 100 mg | $45 – $65 | $450 – $650 | Direct Catalog Purchase (Speed priority) |

| 1 g | $120 – $180 | $120 – $180 | Compare Tier 1 vs. Tier 2 |

| 5 g | $350 – $500 | $70 – $100 | Request Quote (RFQ) recommended |

| 25 g+ | Enquire | < $40 | Custom Synthesis required |

Procurement Insight: For quantities >5g, do not pay catalog prices. Issue an RFQ (Request for Quote) specifying "Research Grade (>97%)" to Tier 3 suppliers, as this compound is easily synthesized in bulk.

Technical Application & Synthesis Workflows

Understanding the synthesis of this compound allows researchers to validate its quality or synthesize it in-house if supply chain disruptions occur.

Synthesis Pathway (The "Expertise" Pillar)

The synthesis follows a classic Williamson Ether Synthesis . The choice of 3-chloro-4-hydroxybenzaldehyde as the starting material dictates the correct regiochemistry (2-Cl, 4-CHO product).

Reaction Logic:

-

Deprotonation: The phenolic hydroxyl is more acidic than the aldehyde protons, allowing selective deprotonation by K₂CO₃.

-

SN2 Attack: The phenoxide attacks the alpha-carbon of the chloroacetate/bromoacetate.

-

Hydrolysis: If an ester is used (e.g., methyl bromoacetate), a hydrolysis step is required to yield the free acid.

Figure 1: Synthetic pathway for (2-Chloro-4-formylphenoxy)acetic acid via Williamson ether synthesis.

Research Applications

-

Ethacrynic Acid Analogs (Diuretics/Anti-cancer):

-

This compound serves as a "truncated" scaffold of ethacrynic acid. Researchers react the 4-formyl group via aldol condensation or Wittig reaction to attach the characteristic

-unsaturated ketone tail required for glutathione-S-transferase (GST) inhibition.

-

-

Schiff Base Antimicrobials:

-

Reaction with aromatic amines yields Schiff bases (imines) which have demonstrated efficacy against S. aureus and E. coli [4].

-

-

Photoredox Chemistry:

-

Used as a radical precursor in decarboxylative coupling reactions under LED irradiation [1].

-

Quality Control & Handling Protocol

To ensure "Self-Validating" research, perform the following checks upon receipt of the chemical.

Identity Verification (NMR)

-

Solvent: DMSO-d₆

-

Key Signals:

- ppm (s, 1H, CHO) – Confirms aldehyde integrity (no oxidation to acid).

- ppm (s, 2H, O-CH₂-COOH) – Confirms ether linkage.

-

Aromatic Region: 3 protons. Look for a doublet (d) at

ppm (H at C6, ortho to ether) and a doublet of doublets (dd) or meta-coupling signals for H at C3/C5.

Storage & Stability

-

Temperature: 2–8°C (Refrigerate).

-

Atmosphere: Store under Argon/Nitrogen. The aldehyde group is susceptible to autoxidation to carboxylic acid (forming 2-chloro-4-carboxyphenoxyacetic acid) upon prolonged air exposure.

References

-

Royal Society of Chemistry. (2020). Synthesis of 2-(2-formylphenoxy)acetic acids via Photoredox Catalysis. Retrieved from [Link]

-

PubChem. (2026). Compound Summary: 2-(2-Chloro-4-formylphenoxy)acetic acid. National Library of Medicine. Retrieved from [Link]

-

Mauf, R. M., et al. (2014).[1][2] Synthesis of Some new 2-(4-Aryliminophenoxy)N-Arylacetamide Via p-hydroxy benzaldehyde.[1][2][3] Baghdad Science Journal.[1] Retrieved from [Link]

Sources

(2-Chloro-4-formylphenoxy)acetic acid PubChem CID and InChIKey

PubChem CID: 883592 | InChIKey: DRHXJZFYAKPTSI-UHFFFAOYSA-N

Executive Summary & Chemical Identity

(2-Chloro-4-formylphenoxy)acetic acid is a bifunctional aromatic building block extensively utilized in medicinal chemistry and organic synthesis. Characterized by a halogenated phenoxy core featuring both an aldehyde and a carboxylic acid moiety, it serves as a critical intermediate for the development of nucleic acid-binding small molecules, tricyclic piperidine derivatives, and quinazolinone-based therapeutics.

This guide details the physicochemical profile, validated synthesis protocols, and reactivity logic for researchers integrating this compound into drug discovery workflows.

Chemical Identifiers[1][2]

| Identifier Type | Value |

| Chemical Name | 2-(2-Chloro-4-formylphenoxy)acetic acid |

| CAS Number | 52268-20-9 |

| PubChem CID | 883592 |

| InChIKey | DRHXJZFYAKPTSI-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1C=O)Cl)OCC(=O)O |

| Molecular Formula | C₉H₇ClO₄ |

| Molecular Weight | 214.60 g/mol |

Physicochemical Profile

Understanding the physical state and solubility profile is essential for optimizing reaction conditions and purification strategies.

| Property | Specification | Notes |

| Appearance | White to off-white solid | Crystalline powder form is typical after recrystallization. |

| Melting Point | 182°C (Predicted) | Experimental values often range 178–185°C depending on purity. |

| Solubility | DMSO, Methanol, Ethyl Acetate | Limited solubility in water at neutral pH; soluble in alkaline aqueous solutions. |

| pKa (Acid) | ~3.0 – 3.5 (Predicted) | The electron-withdrawing chlorine atom increases acidity relative to phenoxyacetic acid. |

| LogP | ~1.6 | Moderate lipophilicity, suitable for drug-like scaffold integration. |

Synthetic Methodology

The synthesis of (2-Chloro-4-formylphenoxy)acetic acid follows a robust two-step protocol starting from commercially available 3-chloro-4-hydroxybenzaldehyde. This pathway prioritizes yield and purity, utilizing a Williamson ether synthesis followed by ester hydrolysis.

Reaction Pathway Diagram

Figure 1: Two-step synthetic route from 3-chloro-4-hydroxybenzaldehyde involving alkylation and subsequent hydrolysis.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 2-(2-chloro-4-formylphenoxy)acetate

-

Reagents: 3-Chloro-4-hydroxybenzaldehyde (1.0 eq), Methyl bromoacetate (1.3 eq), Potassium Carbonate (K₂CO₃, 1.6 eq), DMF (solvent).[1]

-

Procedure:

-

Dissolve 3-chloro-4-hydroxybenzaldehyde in DMF.

-

Add K₂CO₃ and stir to deprotonate the phenol.

-

Add methyl bromoacetate dropwise.

-

Stir at room temperature for 2 hours.

-

Workup: Quench with water, extract with ethyl acetate (x2), wash organic layer with brine, and dry over anhydrous Na₂SO₄.

-

Outcome: White solid (Yield ~93%).

-

Step 2: Hydrolysis to (2-Chloro-4-formylphenoxy)acetic acid

-

Reagents: Methyl 2-(2-chloro-4-formylphenoxy)acetate (1.0 eq), NaOH (4.0 eq), Methanol/Water (1:1).[1]

-

Procedure:

-

Dissolve the intermediate ester in a 1:1 mixture of methanol and water.

-

Add aqueous NaOH solution.[1]

-

Stir at room temperature for 1 hour (monitor via LCMS).

-

Concentrate under vacuum to remove methanol.

-

Acidification: Adjust pH to ~3 using 1M HCl. The product will precipitate.[2]

-

Isolation: Extract with ethyl acetate or filter the precipitate directly if solids are abundant. Wash with brine and dry.[1]

-

Outcome: White solid (Yield ~85%).

-

Note: This protocol is adapted from standard methodologies for phenoxyacetic acid derivatives [1].

Reactivity & Applications

The dual functionality of (2-Chloro-4-formylphenoxy)acetic acid makes it a versatile "lynchpin" molecule. The aldehyde allows for chain extension or heterocycle formation, while the carboxylic acid facilitates coupling to scaffolds or solubilizing groups.

Functional Group Logic

-

Aldehyde (-CHO):

-

Reductive Amination: Reacts with primary/secondary amines (using NaBH(OAc)₃) to form amine linkers.

-

Knoevenagel Condensation: Reacts with active methylene compounds.

-

Oxidation: Can be oxidized to the dicarboxylic acid (2-chlorophenoxyterephthalic acid derivative).

-

-

Carboxylic Acid (-COOH):

-

Amide Coupling: Standard EDC/NHS or HATU coupling to attach amino-bearing pharmacophores.

-

Esterification: Protection or prodrug formation.

-

Application Workflow: Quinazolinone Synthesis

One specific application involves the synthesis of quinazolinone derivatives, which are potent bioactive motifs.

Figure 2: Divergent synthetic utility of the core scaffold in drug discovery.

Safety & Handling

As a halogenated aromatic acid, standard laboratory safety protocols apply.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

-

Storage: Store in a cool, dry place. The aldehyde group is susceptible to oxidation over long periods; storage under inert gas (Nitrogen/Argon) is recommended for long-term stability.

References

-

PubChem. 2-(2-chloro-4-formylphenoxy)acetic acid (CID 883592). National Library of Medicine. Available at: [Link]

-

Semantic Scholar. Novel Nucleic Acid Binding Small Molecules Discovered using DNA-Encoded Chemistry. (Protocol extraction source). Available at: [Link]

Sources

phenoxyacetic acid derivatives in medicinal chemistry literature

An In-depth Technical Guide to Phenoxyacetic Acid Derivatives in Medicinal Chemistry

Foreword: The Enduring Scaffold of Phenoxyacetic Acid

The phenoxyacetic acid core, a deceptively simple scaffold consisting of a phenyl ring linked to a carboxylic acid via an ether oxygen, represents a cornerstone in modern medicinal chemistry. Its structural rigidity, coupled with the vast potential for synthetic derivatization, has established it as a "privileged scaffold"—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. First rising to prominence as herbicides, derivatives of this core have been successfully developed into a diverse array of therapeutic agents, tackling inflammation, cancer, microbial infections, and metabolic disorders.[1][2]

This guide, intended for researchers and drug development professionals, moves beyond a simple cataloging of these derivatives. As a Senior Application Scientist, my objective is to provide a narrative that illuminates the why behind the how—exploring the synthetic logic, the intricate structure-activity relationships (SAR), and the mechanistic underpinnings that drive the design of novel therapeutics from this versatile chemical entity. We will dissect key experimental protocols, not merely as steps to be followed, but as self-validating systems designed for reproducibility and clarity.

Part 1: The Synthetic Cornerstone - Williamson Ether Synthesis and Beyond

The primary and most fundamental route to the phenoxyacetic acid core is the Williamson ether synthesis. This reaction's reliability and broad substrate scope are why it remains the workhorse for generating libraries of these derivatives.

The causality behind this choice is clear: the reaction involves the deprotonation of a substituted phenol to form a highly nucleophilic phenoxide ion, which then readily displaces a halide from an alpha-haloacetic acid or its ester, typically under basic conditions.[3][4] The use of a base like potassium carbonate or sodium hydroxide is critical for generating the phenoxide in situ, driving the reaction forward.

Experimental Protocol: General Synthesis of a Substituted Phenoxyacetic Acid

This protocol describes a robust, general procedure for synthesizing a phenoxyacetic acid derivative, a foundational step for further elaboration or direct biological screening.

Objective: To synthesize 2-(4-chlorophenoxy)acetic acid from 4-chlorophenol and chloroacetic acid.

Materials:

-

4-chlorophenol

-

Chloroacetic acid

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Hydrochloric acid (HCl), concentrated

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heat plate

-

pH paper or meter

-

Büchner funnel and filter paper

Procedure:

-

Phenoxide Formation: In a 250 mL round-bottom flask, dissolve 10.0 g of sodium hydroxide in 50 mL of distilled water. To this solution, add 12.8 g (0.1 mol) of 4-chlorophenol. Stir the mixture at room temperature until the phenol is completely dissolved, forming sodium 4-chlorophenoxide.

-

Nucleophilic Substitution: In a separate beaker, dissolve 9.5 g (0.1 mol) of chloroacetic acid in 20 mL of distilled water. Add this solution dropwise to the phenoxide solution in the round-bottom flask.

-

Reaction: Attach the reflux condenser and heat the reaction mixture to 90-100°C with continuous stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

-

Work-up and Acidification: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution by slowly adding concentrated HCl until the pH is approximately 1-2. This protonates the carboxylate, causing the phenoxyacetic acid product to precipitate.

-

Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove any inorganic salts.

-

Drying: Dry the purified product in a vacuum oven at 60-70°C to a constant weight.

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H-NMR, ¹³C-NMR, and melting point determination.

Self-Validation System: The success of this protocol is validated by the distinct precipitation upon acidification, a sharp melting point of the dried product consistent with literature values, and spectroscopic data confirming the presence of both the substituted phenyl ring and the acetic acid moiety.

Synthetic Diversification Workflow

The initial phenoxyacetic acid product is often just the starting point. Further derivatization into amides, esters, or hydrazides is a common strategy to modulate pharmacokinetic properties and explore new binding interactions with biological targets.

Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.

Some derivatives have shown exceptional potency, with IC₅₀ values in the nanomolar range, comparable or superior to commercial drugs like celecoxib. [5]Studies have demonstrated that potent compounds not only inhibit COX-2 but also reduce levels of downstream inflammatory mediators like TNF-α and PGE-2 in vivo. [5] Table 1: Comparative COX-2 Inhibition by Phenoxyacetic Acid Derivatives

| Compound ID | Description | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Compound 6a | Pyrazoline-phenoxyacetic acid | 0.03 | 365.4 | [6] |

| Compound 6c | Pyrazoline-phenoxyacetic acid | 0.03 | 196.9 | [6] |

| Compound 5f | Hydrazone derivative | 0.06 - 0.09 | Not specified | [5] |

| Compound 7b | Hydrazone derivative | 0.06 - 0.09 | Not specified | [5] |

| Celecoxib | Standard Drug | ~0.04 | >30 | [5] |

Anticancer Activity: Induction of Apoptosis

Numerous phenoxyacetic acid and phenoxyacetamide derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including liver (HepG2), breast (MCF-7), and gastric cancers. [7][8][9]A key mechanism of action is the induction of apoptosis, or programmed cell death. [10][7] This is a highly desirable trait in an anticancer agent, as it leverages the cell's own machinery to eliminate malignant cells. Some derivatives achieve this by inhibiting Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme critical for DNA repair. [8]Inhibiting PARP-1 in cancer cells, which often have existing DNA repair defects, leads to an accumulation of DNA damage and triggers apoptosis.

Table 2: Cytotoxicity of Phenoxyacetic Acid Derivatives Against Cancer Cell Lines

| Derivative Name/ID | Cancer Cell Line | IC₅₀ (µM) | Standard Drug | Reference |

| Compound I | HepG2 (Liver) | 1.43 | 5-Fluorouracil (5.32 µM) | [7][8] |

| Compound I | MCF-7 (Breast) | 7.43 | - | [7] |

| Compound 3g | MKN45 (Gastric) | 1.47 | - | [9] |

| Compound 3g | HeLa (Cervical) | 2.38 | - | [9] |

| 4-Cl-phenoxyacetic acid | Breast Cancer Cells | 0.194 (µg/mL) | Cisplatin (0.236 µg/mL) | [1][7] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol details the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a standard colorimetric method to assess the in vitro cytotoxicity of compounds.

Objective: To determine the IC₅₀ value of a phenoxyacetic acid derivative against the HepG2 human liver cancer cell line.

Materials:

-

HepG2 cells

-

DMEM culture medium with 10% FBS

-

Test compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Culture HepG2 cells in DMEM. Seed the cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. [7]Replace the medium in the wells with 100 µL of medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value. [7]

Metabolic Regulation: PPAR Agonism

Phenoxyacetic acids have been identified as potent agonists of Peroxisome Proliferator-Activated Receptors (PPARs), which are ligand-activated transcription factors that regulate lipid and glucose homeostasis. [11]This makes them attractive targets for treating metabolic diseases like diabetes and dyslipidemia. [11][12] Different derivatives show selectivity for different PPAR isoforms (α, γ, δ), allowing for tailored therapeutic effects. [13][14][15]For instance, PPARα agonists are primarily involved in lipid metabolism, while PPARγ agonists improve insulin sensitivity. Structure-activity relationship studies have shown that stereochemistry can play a critical role, with S-isomers often being more active than their R-isomer counterparts. [11]

Antimicrobial and Anticonvulsant Activities

The versatility of the phenoxyacetic acid scaffold extends to other therapeutic areas:

-

Antimicrobial: Derivatives have shown activity against a range of bacteria and fungi. [1][16][17]The mechanism for β-lactam derivatives like Penicillin V involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs). [10]* Anticonvulsant: Certain novel derivatives have demonstrated potent anticonvulsant effects in preclinical models, such as the pentylenetetrazol (PTZ)-induced seizure model. [10][18]The mechanism appears to be multifactorial, involving the reduction of neuroinflammatory cytokines (TNF-α, IL-6) and attenuation of excitotoxic glutamate accumulation. [18][19]One promising compound provided 100% seizure protection with zero mortality in this model. [18][19]

Part 3: Structure-Activity Relationships (SAR) - A Summary

The biological activity of phenoxyacetic acid derivatives is exquisitely sensitive to their chemical structure. Decades of research have illuminated several key SAR principles:

-

Phenyl Ring Substitution: The nature, position, and number of substituents on the phenyl ring are critical. [20][21] * Halogens (Cl, F, Br): Often enhance activity across different targets, including anti-inflammatory and anticancer. [22][23]For example, 4-chloro substitution is common in active compounds. [1][7] * Alkyl Groups (e.g., -CH₃): Can modulate lipophilicity and steric interactions within the binding pocket.

-

The Acetic Acid Moiety: The carboxylic acid group is often essential for activity, acting as a key hydrogen bond donor/acceptor or an anchor point to the biological target. However, converting it to an ester or amide can improve cell permeability and create a prodrug.

-

The Ether Linkage: Provides a specific spatial arrangement between the aromatic ring and the acidic function, which is crucial for fitting into many enzyme active sites.

-

Terminal Group Derivatization: Converting the carboxylic acid to more complex hydrazide-hydrazone or pyrazoline moieties has been a highly successful strategy for discovering potent COX-2 inhibitors and anticancer agents. [5][6][9]

Caption: Key structural components governing the biological activity of derivatives.

Conclusion and Future Outlook

The phenoxyacetic acid scaffold is a testament to the power of a well-chosen molecular framework in medicinal chemistry. Its synthetic tractability and ability to interact with a multitude of biological targets ensure its continued relevance. Future research will likely focus on developing derivatives with multi-target activities, such as compounds that are both anti-inflammatory and anticancer, to tackle complex diseases. Furthermore, the application of computational chemistry and machine learning to predict the activity of virtual libraries of phenoxyacetic acid derivatives will undoubtedly accelerate the discovery of next-generation therapeutics based on this remarkable and enduring scaffold.

References

-

Sharma, A., & Bhan, M. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Jetir.Org. [Link]

-

Edafiogho, I. O., et al. (2000). Quantitative structure-activity relationship of phenoxy and benzyloxy acid derivatives as antisickling agents. PubMed. [Link]

-

Piemontese, L., et al. (2007). Synthesis, biological evaluation, and molecular modeling investigation of chiral phenoxyacetic acid analogues with PPARalpha and PPARgamma agonist activity. PubMed. [Link]

-

El-Gohary, N. S., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. MDPI. [Link]

-

Hossain, M. M., et al. (2024). Synthesis of 2-Phenoxyacetic Acid Analogs for Evaluation of the Anti-inflammatory Potential and Subsequent In Silico Analysis. Indonesian Journal of Chemistry. [Link]

-

Hossain, M. M., et al. (2025). Synthesis of 2-Phenoxyacetic Acid Analogs for Evaluation of the Anti-inflammatory Potential and Subsequent In Silico Analysis. ResearchGate. [Link]

-

Priyanka, et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives. PMC. [Link]

-

Evans, K. A., et al. (2011). Phenoxyacetic acids as PPARδ partial agonists: synthesis, optimization, and in vivo efficacy. ChEMBL. [Link]

-

Ali, A., et al. (2025). Lignin-Catalyzed Synthesis of Phenoxyacetic Acid: A Sustainable Approach to Functional Molecule Development. MDPI. [Link]

-

Yar, M. S., et al. (2006). Synthesis and evaluation of phenoxy acetic acid derivatives as anti-mycobacterial agents. PubMed. [Link]

-

Michalska, D., et al. (2025). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. ResearchGate. [Link]

-

Ramadan, S. M., et al. (2024). Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors. PubMed. [Link]

-

WO/2013/056488 PHENOXYACETIC ACID DERIVATIVE SYNTHESIS METHOD. (2013). Patentscope.wipo.int. [Link]

-

Evans, K. A., et al. (2011). Phenoxyacetic acids as PPARδ partial agonists: synthesis, optimization, and in vivo efficacy. PubMed. [Link]

-

Begum, S., et al. (2025). MINI REVIEW ON THERAPEUTIC PROFILE OF PHENOXY ACIDS AND THIER DERIVATIVES. ResearchGate. [Link]

-

Pharmacy 180. Phenoxyacetic acid derivatives. Pharmacy180.com. [Link]

-

Moanta, A., & Radu, S. (2025). New Phenoxyacetic Acid Analogues with Antimicrobial Activity. Request PDF. [Link]

-

Michalska, D., et al. (2025). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. PMC. [Link]

-

Leuci, R., et al. (2022). A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity. PMC. [Link]

-

Moanta, A., & Radu, S. (2008). New Phenoxyacetic Acid Analogues with Antimicrobial Activity. Molbank. [Link]

-

El-Gohary, N. S., et al. (2025). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. PMC. [Link]

-

Al-Warhi, T., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. [Link]

-

El-Gohary, N. S., et al. (2024). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Publishing. [Link]

-

Priyanka, et al. (2013). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. PMC. [Link]

-

ResearchGate. (2025). Discovery of para-alkylthiophenoxyacetic acids as a novel series of potent and selective PPARδ agonists. ResearchGate. [Link]

-

Catto, M., et al. (2022). Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. PMC. [Link]

-

Acar, Ç., et al. (2022). Synthesis, antimicrobial properties and in silico studies of aryloxyacetic acid derivatives with hydrazone or thiazolidine-4-one. Taylor & Francis Online. [Link]

-

Annu. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives:A Review. Jetir.Org. [Link]

-

Michalska, D., et al. (2025). Molecular structure of phenoxyacetic acid and their chlorinated derivatives. ResearchGate. [Link]

-

Sharma, S. R., & Singh, A. K. (2020). Synthesis and antimicrobial activities of some novel diastereoselective monocyclic cis-β-lactams. PubMed. [Link]

-

Şenkardeş, S., et al. (2021). Synthesis and biological evaluation of novel aryloxyacetic acid hydrazide derivatives as anticancer agents. Taylor & Francis Online. [Link]

-

Schultz, E. M., et al. (1962). α,β-Unsaturated Ketone Derivatives of Aryloxyacetic Acids, a New Class of Diuretics. ACS Publications. [Link]

-

Kawashima, Y., et al. (1995). Structure-Activity Relationship Study of TXA2 Receptor Antagonists. Amanote Research. [Link]

-

Michalska, D., et al. (2025). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. MDPI. [Link]

-

Wang, J., et al. (2020). Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. Beilstein Journal of Organic Chemistry. [Link]

Sources

- 1. jetir.org [jetir.org]

- 2. jetir.org [jetir.org]

- 3. mdpi.com [mdpi.com]

- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 5. mdpi.com [mdpi.com]

- 6. Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. tandfonline.com [tandfonline.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis, biological evaluation, and molecular modeling investigation of chiral phenoxyacetic acid analogues with PPARalpha and PPARgamma agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Document: Phenoxyacetic acids as PPARδ partial agonists: synthesis, optimization, and in vivo efficacy. (CHEMBL1759972) - ChEMBL [ebi.ac.uk]

- 14. Phenoxyacetic acids as PPARδ partial agonists: synthesis, optimization, and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Protocol for Reacting (2-Chloro-4-formylphenoxy)acetic Acid with Aromatic Amines

Introduction & Scope

This application note details the optimized protocol for synthesizing Schiff bases (azomethines) derived from (2-Chloro-4-formylphenoxy)acetic acid . This scaffold is a critical pharmacophore in medicinal chemistry, exhibiting significant antimicrobial, antifungal, and anti-inflammatory properties [1, 2].[1]

The reaction involves the condensation of the formyl (aldehyde) group of the phenoxyacetic acid derivative with primary aromatic amines (anilines). While the molecule contains a free carboxylic acid group (-COOH), this protocol utilizes specific acid-catalyzed conditions that favor imine formation at the aldehyde site without requiring protection of the carboxylic acid functionality.

Key Chemical Transformation

-

Reactants: (2-Chloro-4-formylphenoxy)acetic acid + Substituted Aniline (

) -

Product: 2-(4-((Arylimino)methyl)-2-chlorophenoxy)acetic acid

-

Mechanism: Nucleophilic addition-elimination (Dehydration)

Reaction Mechanism & Logic

Understanding the causality behind the steps is vital for reproducibility. The reaction proceeds via a reversible nucleophilic attack of the amine nitrogen on the carbonyl carbon.

-

Acid Catalysis: Glacial acetic acid is used to protonate the carbonyl oxygen, increasing its electrophilicity. This is crucial because aromatic amines are often weak nucleophiles due to resonance delocalization.

-

Equilibrium Management: The formation of the carbinolamine intermediate and subsequent dehydration releases water. Since the reaction is reversible, removing water or using a solvent where the product is insoluble (driving precipitation) shifts the equilibrium toward the Schiff base (Le Chatelier’s principle).

-

Selectivity: Under mild reflux in ethanol/methanol with weak acid catalysis, the amine reacts selectively with the aldehyde. The carboxylic acid moiety remains unreactive (requires activation agents like EDC/DCC to form amides) but contributes to the pH profile.

Figure 1: Reaction Logic Flow

Caption: Step-wise mechanistic flow transforming reactants into the final azomethine product.

Materials & Equipment

Reagents

| Reagent | Grade | Role | Notes |

| (2-Chloro-4-formylphenoxy)acetic acid | >97% | Precursor | Starting material. Ensure dry.[2][3] |

| Substituted Aniline | >98% | Reactant | e.g., 4-nitroaniline, 4-methoxyaniline. |

| Ethanol (Absolute) | ACS | Solvent | Methanol can be substituted. |

| Glacial Acetic Acid | ACS | Catalyst | Do not use aqueous acids. |

| Ice/Water | Distilled | Workup | For precipitation. |

Equipment

-

Round-bottom flask (100 mL or 250 mL)

-

Reflux condenser with drying tube (CaCl₂ or silica)

-

Magnetic stirrer/hot plate

-

TLC plates (Silica gel 60 F254)

-

Vacuum filtration setup (Buchner funnel)

Experimental Protocol

Step 1: Stoichiometric Preparation

Dissolve 0.01 mol of (2-Chloro-4-formylphenoxy)acetic acid in 25-30 mL of absolute ethanol in a round-bottom flask.

-

Note: Warming slightly (40°C) may be required for complete dissolution due to the carboxylic acid moiety.

Step 2: Addition of Amine

Add 0.01 mol (1.0 equivalent) of the chosen aromatic amine to the solution.

-

Critical Insight: If the amine is a solid, dissolve it in a minimal amount of ethanol (5-10 mL) before addition to prevent local concentration hotspots.

Step 3: Catalysis

Add 3-5 drops of glacial acetic acid to the mixture.

-

Why? This lowers the pH to ~4-5, optimal for protonating the aldehyde without protonating the amine into an unreactive ammonium salt.

Step 4: Reflux

Attach the condenser and reflux the mixture for 4 to 6 hours .

-

Monitoring: Check progress via TLC (Mobile phase: Chloroform:Methanol 9:1). Look for the disappearance of the aldehyde spot and the appearance of a new, less polar spot.[4]

Step 5: Isolation & Workup

Scenario A: Precipitate forms during reflux

-

Cool the mixture to room temperature.

-

Filter the solid directly.

Scenario B: Solution remains clear (Common)

-

Cool the reaction mixture to room temperature.

-

Pour the mixture slowly into 100 mL of crushed ice/water with vigorous stirring.

-

A colored solid (yellow/orange/brown depending on the amine) will precipitate.

-

Allow to stand for 30 minutes to ensure complete precipitation.

Step 6: Purification

Filter the crude product under vacuum.

-

Wash 1: Cold water (removes unreacted acid/catalyst).

-

Wash 2: Cold ethanol (small volume, removes unreacted amine).

-

Recrystallization: Recrystallize from hot Ethanol or an Ethanol/THF mixture to obtain analytical grade crystals.

Characterization Standards (Self-Validation)

To ensure the protocol worked, the isolated product must meet these spectral criteria [3, 4]:

| Technique | Diagnostic Signal | Interpretation |

| FT-IR | 1610–1640 cm⁻¹ (Strong) | Appearance of C=N (Azomethine) stretch. |

| FT-IR | ~1700 cm⁻¹ (Absent/Shifted) | Disappearance of aldehyde C=O (Starting material). |

| ¹H NMR | δ 8.3 – 8.9 ppm (Singlet) | Azomethine proton (-CH=N-) . Definitive proof of conversion. |

| ¹H NMR | δ 10.0 – 13.0 ppm (Broad) | Carboxylic acid proton (-COOH).[5] Should remain present. |

| ¹H NMR | δ 4.6 – 4.9 ppm (Singlet) | O-CH₂ protons (Phenoxyacetic linkage). |

Troubleshooting & Optimization

Use this decision tree if yields are low (<60%) or purity is compromised.

Figure 2: Troubleshooting Workflow

Caption: Decision matrix for addressing common synthetic failures.

Note on Electronic Effects:

-

Electron-Withdrawing Groups (e.g., -NO₂): Reaction will be slower. Requires longer reflux (8-10h) and potentially a stronger acid catalyst (p-TsOH).

-

Electron-Donating Groups (e.g., -OMe): Reaction is faster. High yields are expected within 3-4 hours.

References

-

Pyszka, K. et al. (2015). "Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates." Medicinal Chemistry Research. Link

-

Joshi, V. et al. (2010). "Synthesis and Antimicrobial Activity of Schiff Bases Derived from 2-Formylphenoxy Acetic Acid." Asian Journal of Chemistry. Link

-

Kronika Journal. (2022). "Synthesis, Evaluation, and Antifungal Characteristics of Schiff Bases Produced From 2-Formylphenoxy Acetic Acid." Link

-

RSC Advances. (2023). "2-Formylphenoxyacetic acid Schiff bases: a promising ligand scaffold for readily available trigonal prismatic Co(II) single-ion magnets." Inorganic Chemistry Frontiers. Link

Sources

Application Notes and Protocols for the Use of (2-Chloro-4-formylphenoxy)acetic Acid as a Ligand in Metal Complex Synthesis

Introduction: Unlocking New Coordination Chemistry

(2-Chloro-4-formylphenoxy)acetic acid is an intriguing multifunctional ligand for the synthesis of novel metal complexes. Its structural features—a carboxylic acid group, an ether linkage, a formyl (aldehyde) group, and a chlorinated aromatic ring—offer a rich playground for coordination chemists and drug development professionals. The carboxylate group provides a primary site for strong ionic and coordinate bonding with a metal center. Simultaneously, the ether and formyl oxygens present additional potential coordination sites, allowing for the formation of stable chelate rings. The presence of a chloro substituent on the aromatic ring can modulate the electronic properties and lipophilicity of the resulting metal complex, which can be a critical factor in biological applications.

While specific literature on the coordination chemistry of (2-Chloro-4-formylphenoxy)acetic acid is emerging, extensive research on analogous phenoxyacetic acids and formyl-functionalized ligands provides a robust foundation for developing synthetic protocols and predicting the behavior of the resulting complexes.[1][2][3][4] This guide provides detailed protocols and scientific rationale for utilizing (2-Chloro-4-formylphenoxy)acetic acid in the synthesis of new metal complexes, with a focus on transition metals and lanthanides, which are of significant interest in therapeutic and diagnostic applications.

Part 1: Synthesis of the Ligand

While (2-Chloro-4-formylphenoxy)acetic acid is commercially available, this section provides a general synthetic route for researchers who may need to synthesize it or its derivatives. The synthesis is typically achieved via a Williamson ether synthesis.

Protocol 1: Synthesis of (2-Chloro-4-formylphenoxy)acetic acid

This protocol is adapted from standard procedures for the synthesis of similar phenoxyacetic acids.

Materials:

-

3-Chloro-4-hydroxybenzaldehyde

-

Ethyl bromoacetate

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone or Dimethylformamide (DMF)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Esterification:

-

In a round-bottom flask, dissolve 3-Chloro-4-hydroxybenzaldehyde (1 equivalent) in acetone or DMF.

-

Add anhydrous potassium carbonate (2 equivalents). The K₂CO₃ acts as a base to deprotonate the phenolic hydroxyl group, which is necessary for the subsequent nucleophilic attack.

-

To this stirring suspension, add ethyl bromoacetate (1.1 equivalents) dropwise.

-

Heat the reaction mixture to reflux (for acetone, ~56°C; for DMF, ~80°C) and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation of the Ester:

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water to remove any remaining inorganic salts.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl (2-chloro-4-formylphenoxy)acetate. This intermediate can be purified by column chromatography if necessary.

-

-

Hydrolysis to the Carboxylic Acid:

-

Dissolve the crude ester in a mixture of ethanol and a 1 M aqueous solution of NaOH.

-

Stir the mixture at room temperature or gently heat to 40-50°C for 2-4 hours until the hydrolysis is complete (monitored by TLC).

-

Remove the ethanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~2 with 2 M HCl. The carboxylic acid will precipitate out of the solution.

-

-

Final Purification:

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

The solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure (2-Chloro-4-formylphenoxy)acetic acid.

-

Part 2: Synthesis of Metal Complexes

The coordination behavior of (2-Chloro-4-formylphenoxy)acetic acid is expected to be versatile. The carboxylate group is the most likely primary coordination site. Depending on the metal ion, its size, and its electronic properties, the ligand can act as a monodentate or a bidentate ligand, with the ether oxygen participating in chelation.[1] The formyl group can also be involved in coordination, particularly with larger metal ions or under specific reaction conditions.

Protocol 2: General Synthesis of a Transition Metal Complex (e.g., Cu(II))

This protocol is based on established methods for the synthesis of Cu(II) complexes with chlorophenoxyacetic acids.[1]

Materials:

-

(2-Chloro-4-formylphenoxy)acetic acid

-

Copper(II) acetate monohydrate [Cu(CH₃COO)₂·H₂O] or Copper(II) chloride (CuCl₂)

-

Methanol or Ethanol

-

Triethylamine (optional, as a base)

Procedure:

-

Ligand Solution: Dissolve (2-Chloro-4-formylphenoxy)acetic acid (2 equivalents) in methanol or ethanol in a round-bottom flask. Gentle heating may be required to achieve complete dissolution.

-

Metal Salt Solution: In a separate flask, dissolve the Copper(II) salt (1 equivalent) in the same solvent.

-

Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring.

-

pH Adjustment (if necessary): The carboxylate group needs to be deprotonated to coordinate effectively. If starting with the free acid, a base such as triethylamine can be added dropwise to the reaction mixture to achieve a pH of 5-6. The formation of a precipitate or a color change often indicates complex formation.

-

Reaction: Stir the reaction mixture at room temperature or at a slightly elevated temperature (e.g., 50-60°C) for several hours (typically 2-6 hours).

-

Isolation and Purification:

-

The resulting solid complex can be collected by filtration.

-

Wash the solid with the solvent used for the reaction to remove any unreacted starting materials, followed by a wash with a non-polar solvent like diethyl ether to aid in drying.

-

The complex can be recrystallized from a suitable solvent such as DMF or DMSO to obtain crystals suitable for X-ray diffraction studies.

-

Diagram 1: General Workflow for Metal Complex Synthesis

Caption: Plausible coordination modes of the (2-Chloro-4-formylphenoxy)acetate ligand.

Part 4: Potential Applications in Drug Development and Beyond

Metal complexes offer unique properties not readily available to purely organic molecules, such as defined geometries, redox activity, and catalytic potential, making them valuable for therapeutic applications.

-

Antimicrobial and Anticancer Agents: Schiff bases derived from the formyl group of the ligand can be complexed with metals to create potent antimicrobial and anticancer agents. The metal complex itself can exhibit enhanced biological activity compared to the free ligand, a phenomenon often attributed to chelation theory. The lipophilicity introduced by the chloro-substituted phenyl ring can aid in membrane permeability.

-

Fluorescent Probes: Lanthanide complexes are known for their unique luminescent properties. The aromatic structure of (2-Chloro-4-formylphenoxy)acetic acid can act as an "antenna," absorbing UV light and transferring the energy to a complexed lanthanide ion (e.g., Eu³⁺ or Tb³⁺), which then emits light at its characteristic wavelength. This property can be exploited for developing fluorescent probes for bio-imaging.

-

Catalysis: The coordinated metal center can act as a Lewis acid catalyst for various organic transformations. The ligand framework can be modified to create a specific chiral environment for asymmetric catalysis.

-

Plant Growth Regulators: Phenoxyacetic acids are a well-known class of herbicides and plant growth regulators. [1][3]Metal complexation can modulate this activity, potentially leading to new agrochemicals with improved efficacy or reduced environmental impact. [4]

Conclusion

(2-Chloro-4-formylphenoxy)acetic acid is a promising ligand for the development of a wide array of metal complexes with diverse structures and potential applications. The protocols and characterization strategies outlined in this guide, based on well-established chemistry of analogous systems, provide a solid framework for researchers to begin exploring the coordination chemistry of this versatile molecule. The multifunctional nature of the ligand invites creative synthetic strategies, including post-complexation modification of the formyl group to generate more complex structures and libraries of compounds for screening in drug discovery and materials science.

References

- M. Adams, et al. (2016). Tricyclic piperidine compounds.

- S. K. S., et al. (2026). Synthesis and crystal structures of metal complexes of 4-chloro-and 2,4 dichlorophenoxyacetic acid. Journal of Chemical Technology and Metallurgy.

- J. T., et al. (2023). 2-Formylphenoxyacetic Acid Schiff Bases: A Promising Ligand Scaffold for Readily Available Trigonal Prismatic Co(II) Single-Ion Magnets. Inorganic Chemistry Frontiers.

- O. L. Malta, et al. (1999). Spectroscopic properties and design of highly luminescent lanthanide coordination complexes.

- S. S. S. K., et al. (1983). Ternary complexes of some phenoxyacetic acid herbicides and pyridines with metal ions of biological interest. Academia.edu.

- A. V. B., et al. (2020). Contents. The Royal Society of Chemistry.

- J. T., et al. (2019). 2-Formylphenoxyacetic acid Schiff bases: a promising ligand scaffold for readily available trigonal prismatic Co(ii) single-ion magnets. Inorganic Chemistry Frontiers (RSC Publishing).

- PubChemLite. 2-(2-chloro-4-formylphenoxy)acetic acid (C9H7ClO4).

- M. G., et al. (2018). XAS studies on Cu(II) complexes with derivatives of phenoxyacetic and benzoic acids.

- G. Smith, et al. (1981). Heavy-Metal Complexes With (2-Chlorophenoxy)acetic Acid: The Crystal Structures of Polymeric Mercury(II) (2-Chlorophenoxy)acetate and the Thallium(I) (2-Chlorophenoxy)acetate(2-Chlorophenoxy)acetic Acid Adduct. Scilit.

- ResearchGate. (2014). The infrared spectra of 2-(4-acetylphenoxy)acetic acid and the complex (1).

- K. S. S., et al. (2012). 2,4-Dichlorophenoxyacetic Acid Derived Schiff Base and Its Lanthanide(III) Complexes. Semantic Scholar.

- S. D. and A. K. D. (2024). Applications of metal complexes of Schiff bases-A Review. TIJER.org.

- C. G. H., et al. (2015).

- A. J. K., et al. (2018).

- BLDpharm. 52268-20-9|2-(2-Chloro-4-formylphenoxy)acetic acid.

- J. M. G. (2021). Synthesis and Spectroscopic Characterization of Low- to High-Valent Weak-Field Lanthanide Complexes. Georgia Tech.

- P. P., et al. (2024). Applications of metal complexes in analytical chemistry: A review article.

- National Center for Biotechnology Information. Acetic acid, 2-(4-formylphenoxy)-. PubChem.

- C. S. M. and C. C. P. α-CHLOROPHENYLACETIC ACID. Organic Syntheses Procedure.

- W. E. N., et al. coumarone. Organic Syntheses Procedure.

- ChemicalBook. (2026). 4-Formylphenoxyacetic acid | 22042-71-3.

- G. L. (2006). Synthesis and characterization of p-chlorophenylacetic acid.

- ChemScene. 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid.

Sources

- 1. Structurally Sophisticated Octahedral Metal Complexes as Highly Selective Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. US8226814B2 - Transition metal complexes with pyridyl-imidazole ligands - Google Patents [patents.google.com]

preparation of hydrazone derivatives from (2-Chloro-4-formylphenoxy)acetic acid

An In-Depth Guide to the Synthesis of Novel Hydrazone Derivatives from (2-Chloro-4-formylphenoxy)acetic Acid: Protocols, Mechanisms, and Characterization

Introduction: The Versatility of the Hydrazone Scaffold in Medicinal Chemistry

Hydrazones, characterized by the azomethine group (–NHN=CH–), represent a privileged scaffold in the field of medicinal chemistry and drug development.[1] Their synthetic accessibility and the structural versatility of the C=N-N backbone allow for the creation of vast chemical libraries with a wide spectrum of pharmacological activities.[2][3] These compounds have demonstrated significant potential as antimicrobial, anticancer, anti-inflammatory, antiviral, and antioxidant agents.[4][5] The biological activity is often attributed to the ability of the hydrazone moiety to form stable complexes with metal ions crucial for cellular processes or to act as a bioisostere for other functional groups in drug molecules.[4]